

Application Note: High-Throughput Screening & Profiling of 1-(3-Furoyl)piperidin-4-amine

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Compound of Interest

Compound Name: 1-(3-Furoyl)piperidin-4-amine

CAS No.: 926210-83-5

Cat. No.: B1340339

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Introduction & Scientific Rationale

1-(3-Furoyl)piperidin-4-amine (FPA-1) is a bifunctional building block characterized by a piperidine ring substituted with a 3-furoyl group at the nitrogen (N1) and a primary amine at position 4. In modern drug discovery, this molecule is primarily screened in two contexts:


- **Fragment-Based Screening:** As a low-molecular-weight fragment (<200 Da) to identify weak binding affinities (> 10⁶ M) against novel targets.
- **Scaffold Profiling:** As a core moiety for "Library Expansion" where the primary amine is derivatized to generate amide/urea libraries targeting GPCRs.

Mechanistic Insight: The piperidine nitrogen's amide linkage to the furan ring restricts conformational flexibility, creating a distinct vector for the 4-amine. This rigidity is advantageous

for reducing the entropic penalty upon protein binding, making FPA-1 a high-value scaffold for Surface Plasmon Resonance (SPR) and TR-FRET campaigns.

Experimental Workflow Overview

The following diagram outlines the critical path for validating FPA-1, moving from quality control to functional target confirmation.

 **FULL PROTOCOL TRUNCATED**

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Figure 1. Integrated HTS workflow for FPA-1. The process prioritizes solubility metrics before committing to expensive binding assays.

Protocol 1: Solubility & Aggregation Profiling (Nephelometry)

Rationale: FPA-1 contains a lipophilic furan ring which may induce aggregation at high concentrations required for fragment screening (typically 1 mM). False positives in HTS often arise from colloidal aggregates sequestering proteins.

Materials

- Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.
- Reagents: FPA-1 (Solid), DMSO (anhydrous), PBS (pH 7.4).

- Plate: 96-well clear flat-bottom UV-star plate.

Step-by-Step Methodology

- Stock Preparation: Dissolve FPA-1 in 100% DMSO to a concentration of 100 mM. Sonicate for 5 minutes to ensure complete dissolution.
- Dilution Series: Prepare a 10-point dilution series in DMSO (100 mM down to 0.1 mM).
- Aqueous Transfer: Transfer 2

L of each DMSO stock into 198

L of PBS (pH 7.4) in the assay plate (Final DMSO = 1%).
- Incubation: Shake plate at 500 rpm for 60 minutes at 25°C.
- Measurement: Measure forward light scattering (laser intensity).
- Analysis: Plot Scattering Units vs. Concentration. The "Solubility Limit" is the inflection point where scattering deviates from the baseline.

Acceptance Criteria: FPA-1 must remain soluble at

200

M to be viable for SPR screening.

Protocol 2: Primary Binding Screen via Surface Plasmon Resonance (SPR)

Rationale: As a fragment, FPA-1 likely exhibits fast on/off rates. SPR is the gold standard for detecting these transient interactions without the need for competing radioligands.

Target Model: Generic Kinase Domain (e.g., PKA or CDK2) or GPCR Stabilized Membrane.

Experimental Setup

- System: Biacore 8K or T200.

- Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
- Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, 1% DMSO).

Assay Protocol

- Immobilization: Immobilize the target protein to ~3000 RU (Resonance Units) using standard Amine Coupling (EDC/NHS chemistry).
 - Critical Step: Ensure the Reference Channel is blocked with Ethanolamine to subtract non-specific binding.
- Compound Injection:
 - Prepare FPA-1 at 500, 250, 125, 62.5, and 31.25 M in Running Buffer.
 - Inject for 60 seconds (Association) followed by 60 seconds dissociation.
 - Flow rate: 30 L/min.
- Regeneration: Fragments usually dissociate spontaneously. If needed, use a mild 10-second pulse of 10 mM Glycine pH 9.5.
- Data Processing:
 - Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index changes.
 - Fit data to a 1:1 Steady State Affinity model to derive

Data Output Table: Expected SPR Parameters



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Protocol 3: Functional Validation via TR-FRET (LANCE Ultra)

Rationale: Once binding is confirmed, functional inhibition must be assessed. For FPA-1, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. This is robust against autofluorescence, which can be an issue with furan-containing compounds.

Mechanism: FPA-1 competes with a Biotinylated Tracer for the binding site of the target protein (e.g., a GPCR or Kinase).



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Caption: Figure 2. TR-FRET Competition Assay Principle. FPA-1 displacement of the tracer results in a decrease in the FRET signal at 665 nm.

Step-by-Step Methodology

- Reagent Prep:
 - Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Tracer: Biotinylated-Ligand (at concentration).
 - Detection: LANCE Eu-W1024 Anti-tag antibody + ULight-Streptavidin.
- Plate Layout (384-well low volume white plate):
 - 5
L FPA-1 (titration from 1 mM).
 - 5
L Target Protein (Final conc. ~5 nM).
 - Incubate 15 mins at RT.
 - 5
L Tracer Mix (Biotin-Ligand + Eu-Ab + ULight-SA).
- Incubation: Cover and incubate for 60 minutes at Room Temperature in the dark.
- Readout: Read on EnVision or PHERAstar FSX.
 - Excitation: 337 nm (Laser).
 - Emission 1: 615 nm (Donor).
 - Emission 2: 665 nm (Acceptor).

- Calculation:

Calculate % Inhibition relative to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).

References & Authority

- Fragment-Based Screening Principles:
 - Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." *Journal of Medicinal Chemistry* 59.14 (2016): 6581-6602.
- Piperidine Scaffolds in Drug Discovery:
 - Goetz, A., et al. "Piperidines as privileged scaffolds in medicinal chemistry." *ChemMedChem* 14.3 (2019).
- SPR Assay Guidelines:
 - Cytiva (Biacore). "Surface Plasmon Resonance (SPR) - Assay Handbook."
- TR-FRET Methodology:
 - PerkinElmer.[1] "LANCE Ultra TR-FRET Assay Development Guide."

Disclaimer: This protocol is intended for research use only. **1-(3-Furoyl)piperidin-4-amine** is a chemical building block; specific biological activity depends on the target context.

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Sources

- [1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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